molecular formula C19H18N2O3S B2547368 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one CAS No. 895797-50-9

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one

Cat. No.: B2547368
CAS No.: 895797-50-9
M. Wt: 354.42
InChI Key: OMTIEULRVGANIN-UHFFFAOYSA-N
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Description

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one is a complex organic compound that features a unique combination of a furan ring, a piperazine moiety, and a thiochromenone structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one typically involves multiple steps, starting with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 6-methyl-4H-thiochromen-4-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the furan moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methyl-4H-thiochromen-4-one apart is its unique combination of the furan, piperazine, and thiochromenone structures, which confer distinct chemical reactivity and biological activity. This unique structure allows for a broader range of applications and potential therapeutic effects compared to similar compounds.

Properties

IUPAC Name

3-[4-(furan-2-carbonyl)piperazin-1-yl]-6-methylthiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-4-5-17-14(11-13)18(22)15(12-25-17)20-6-8-21(9-7-20)19(23)16-3-2-10-24-16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTIEULRVGANIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC=C(C2=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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